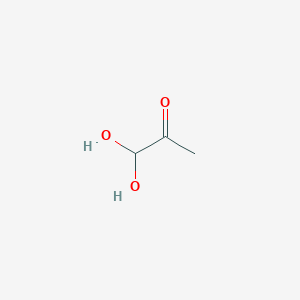

1,1-Dihydroxypropan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

1186-47-6 |

|---|---|

Molecular Formula |

C3H6O3 |

Molecular Weight |

90.08 g/mol |

IUPAC Name |

1,1-dihydroxypropan-2-one |

InChI |

InChI=1S/C3H6O3/c1-2(4)3(5)6/h3,5-6H,1H3 |

InChI Key |

UOQFZGVGGMHGEE-UHFFFAOYSA-N |

SMILES |

CC(=O)C(O)O |

Canonical SMILES |

CC(=O)C(O)O |

Synonyms |

methylglyoxal hydrate |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Dihydroxypropan 2 One

Chemical Synthesis Approaches to 1,1-Dihydroxypropan-2-one

The chemical synthesis of this compound is intrinsically linked to the synthesis of pyruvaldehyde. Various methods have been developed, primarily focusing on oxidation reactions and the conversion of biomass-derived precursors like glycerol (B35011).

Direct Oxidation Reactions for this compound Production

Direct oxidation methods provide a straightforward route to pyruvaldehyde, which subsequently hydrates to form this compound in aqueous environments. These methods can be broadly categorized into aerobic and electrocatalytic pathways.

Aerobic oxidation utilizes molecular oxygen, often from the air, as the primary oxidant, which is considered a green chemical agent. researchgate.net This process is typically facilitated by heterogeneous or homogeneous catalysts to achieve selectivity towards the desired product.

The aerobic oxidation of glycerol, a readily available byproduct of biodiesel production, can yield a variety of valuable oxygenated compounds, including dihydroxyacetone, glyceraldehyde, and pyruvaldehyde. researchgate.netcore.ac.uk The reaction pathway often involves an initial dehydrogenation or dehydration of glycerol. For instance, over metal-supported catalysts like gold (Au) or platinum (Pt), glycerol can first form glyceraldehyde or dihydroxyacetone. researchgate.net Dihydroxyacetone can then be dehydrated to produce pyruvaldehyde. osti.gov

Studies have shown that catalyst composition and reaction conditions are crucial for directing the selectivity of glycerol oxidation. For example, using a 1%wt Au/Al2O3 catalyst at 250°C with the addition of oxygen to the nitrogen carrier gas resulted in a 79% selectivity to pyruvaldehyde at 92% glycerol conversion. unimi.it Similarly, a 5%wt Ag/Al2O3 catalyst has been identified as effective for the vapor-phase oxidehydration of glycerol to pyruvaldehyde, achieving an 80% yield at 350°C. unimi.itresearchgate.net The presence of a base in the reaction medium is also known to promote the activation of glycerol, although it can also influence the subsequent reaction pathways. acs.org

The mechanism of aerobic oxidation can proceed through radical chain processes, especially at elevated temperatures. osti.gov For example, the co-oxidation of aminoacetone and oxyhemoglobin in an aerated buffer has been shown to produce methylglyoxal (B44143) (pyruvaldehyde). nih.gov

Table 1: Aerobic Oxidation Catalysts for Pyruvaldehyde Production

| Catalyst | Substrate | Temperature (°C) | Selectivity to Pyruvaldehyde (%) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| 1%wt Au/Al2O3 | Glycerol | 250 | 79 | 92 | unimi.it |

| 5%wt Ag/Al2O3 | Glycerol | 350 | - | 80 (Yield) | unimi.itresearchgate.net |

| Pt/TiO2 | Glycerol | - | Varies | Varies | acs.org |

Note: This table is interactive. You can sort the columns by clicking on the headers.

Electrocatalytic oxidation offers an alternative pathway for chemical synthesis, utilizing electrical energy to drive oxidation reactions, often under milder conditions than traditional thermal methods. iastate.edu This approach can replace the conventional oxygen evolution reaction at the anode of an electrolyzer with the production of a more valuable chemical, a concept known as hybrid water electrolysis. nih.govrsc.org

The electrocatalytic oxidation of biomass-derived molecules like glycerol and its isomers has been investigated for the production of various chemicals, including pyruvaldehyde. nih.gov The choice of electrode material, electrolyte pH, and applied potential are critical factors that determine the product distribution. rsc.orgacs.org For instance, the oxidation of glycerol over gold catalysts in an electrochemical cell has been studied, where intermediates like dihydroxyacetone can form and subsequently convert to other products. rsc.org

The dehydration of dihydroxyacetone to pyruvaldehyde is a key step in some proposed mechanisms for the formation of lactic acid from glycerol, indicating that pyruvaldehyde is a viable, albeit sometimes transient, product in these electrochemical systems. nih.gov The stability of pyruvaldehyde can be an issue, particularly in high pH electrolytes, but it can be trapped and further oxidized on certain catalyst supports. acs.org The process involves the direct transfer of electrons from the substrate molecule after it adsorbs onto the anode surface. acs.org

Synthesis from Glycerol and Related Precursors

Glycerol, being an abundant and renewable feedstock, is a primary precursor for the synthesis of pyruvaldehyde. core.ac.ukresearchgate.net The conversion of glycerol to pyruvaldehyde can proceed through several mechanistic pathways, primarily involving dehydration and dehydrogenation steps. redalyc.org

One major route is the dehydration of glycerol to form acetol (hydroxyacetone), which is then oxidized to pyruvaldehyde. unimi.itresearchgate.net Another significant pathway involves the initial dehydrogenation of glycerol to produce glyceraldehyde or dihydroxyacetone. researchgate.netmdpi.com Dihydroxyacetone, in particular, can be readily dehydrated to pyruvaldehyde in the presence of an acidic catalyst at elevated temperatures (100-200°C). google.com This process can be carried out by gradually adding an aqueous solution of dihydroxyacetone to a water-immiscible organic liquid containing the acid catalyst. google.com

The choice of catalyst plays a pivotal role in directing the reaction towards pyruvaldehyde. For example, silver-based catalysts have shown promise in the oxidehydration of glycerol to pyruvaldehyde. researchgate.net Computational and experimental studies on copper-based catalysts have elucidated the reaction network, indicating that pyruvaldehyde formation is a parallel reaction to hydroxyacetone (B41140) formation, and its selectivity can be tuned by adjusting reaction conditions. redalyc.org

Table 2: Synthesis of Pyruvaldehyde from Glycerol and Related Precursors

| Precursor | Catalyst/Method | Temperature (°C) | Product Yield/Selectivity | Reference |

|---|---|---|---|---|

| Dihydroxyacetone | Acidic catalyst (e.g., H2SO4) | 100-200 | Not specified | google.com |

| Glycerol | 5%wt Ag/Al2O3 | 350 | 80% Yield | researchgate.net |

| Glycerol | 1%wt Au/Al2O3 | 250 | 79% Selectivity | unimi.it |

| Glycerol | Co-Al spinel nanoparticles | - | Product mixture including pyruvaldehyde | core.ac.uk |

Note: This table is interactive. You can sort the columns by clicking on the headers.

Regioselective and Stereoselective Synthesis of this compound Derivatives

While this compound itself is an achiral molecule, the synthesis of its derivatives can involve regioselective and stereoselective control. These advanced synthetic methods are crucial for creating complex molecules with specific functionalities and spatial arrangements, often for applications in pharmaceuticals and fine chemicals.

Regioselective Synthesis: This involves controlling the region of a molecule where a chemical reaction occurs. In the context of pyruvaldehyde derivatives, regioselective reactions allow for the specific functionalization of different parts of the molecule. For instance, one-pot, three-component reactions involving arylglyoxals (derivatives of pyruvaldehyde) with compounds like 1,3-cyclohexanedione (B196179) and hydrazine (B178648) hydrate (B1144303) can lead to the regioselective synthesis of complex heterocyclic structures such as cinnoline (B1195905) derivatives. researchgate.net Similarly, highly regioselective methods have been developed for synthesizing various pyrazole (B372694) derivatives from precursors that can be related to the pyruvaldehyde scaffold. mdpi.com

Stereoselective Synthesis: This focuses on controlling the three-dimensional orientation of the products. For the synthesis of chiral derivatives, this is of paramount importance. While pyruvaldehyde is achiral, its reactions can be guided by chiral catalysts or auxiliaries to produce enantiomerically enriched products. For example, the enantioselective hydrogenation of pyruvaldehyde dimethyl acetal (B89532) over a cinchona-modified Pt/Al2O3 catalyst has been shown to produce lactaldehyde dimethyl acetal with high enantiomeric excess (up to 96.5% ee), demonstrating a method to create a C3 chiral building block from a pyruvaldehyde derivative. rsc.org Other stereoselective methods include conjugate additions of lithium amides to monoterpene-based α,β-unsaturated esters, which can be conceptually linked to building blocks derivable from pyruvaldehyde, to create chiral β-amino acid derivatives. beilstein-journals.org Furthermore, photoredox catalysis has been employed for the stereoselective C-radical addition to chiral N-sulfinyl imines derived from glyoxylates, providing a route to unnatural α-amino acids. rsc.org

Biocatalytic and Chemoenzymatic Synthesis of this compound

Biocatalytic and chemoenzymatic approaches leverage the high selectivity and efficiency of enzymes to perform chemical transformations, often under mild and environmentally friendly conditions. mdpi.comnih.gov

Biocatalytic Synthesis: This involves the use of isolated enzymes or whole microbial cells to catalyze specific reactions. For instance, the glyoxalase system, which is a biological pathway for the degradation of pyruvaldehyde, involves enzymes like glyoxalase I and glyoxalase II. smpdb.ca While this is a degradative pathway, understanding these enzymes can provide insights for synthetic applications. Biocatalytic processes are widely used for producing various aldehydes, such as the use of soybean lipoxygenase and recombinant hydroperoxide lyase to produce C6-aldehydes from vegetable oils. nih.gov The formation of pyruvaldehyde from triose sugars can be catalyzed by poly-l-lysine in a dialyzer-based catalytic flow reactor. nasa.gov

Chemoenzymatic Synthesis: This strategy combines enzymatic reactions with traditional chemical steps to create multi-step synthetic routes that are more efficient and selective than purely chemical or biological methods. nih.govmdpi.com This approach allows for the synthesis of complex molecules, including those with high stereoselectivity. mdpi.com For example, a chemoenzymatic process could involve an enzymatic step to create a chiral intermediate from a pyruvaldehyde-like precursor, followed by chemical modifications to arrive at the final product. Such methods have been successfully applied to the synthesis of various active pharmaceutical ingredients and natural products. nih.govmdpi.com While specific examples detailing a full chemoenzymatic synthesis of this compound are not prevalent, the principles are applicable for the creation of its complex derivatives. spandidos-publications.com

Unveiling the Synthetic Pathways to this compound

This compound, the hydrated form of dihydroxyacetone (DHA), is a valuable chemical intermediate with significant applications across various industries. Its synthesis from renewable feedstocks like glycerol has garnered considerable attention, paving the way for sustainable and environmentally benign production methods. This article delves into the intricate synthetic methodologies for this compound, focusing on microbial, enzymatic, and chemoenzymatic approaches.

Chemical Reactivity and Reaction Mechanisms of 1,1 Dihydroxypropan 2 One

Isomerization and Tautomeric Equilibria of 1,1-Dihydroxypropan-2-one

The interconversion between aldose and ketose sugars is a fundamental concept in carbohydrate chemistry. This process, known as isomerization, proceeds through tautomeric equilibria involving key intermediates.

Lobry de Bruyn–Alberda van Ekenstein Transformation

The Lobry de Bruyn–Alberda van Ekenstein (LdB-AvE) transformation describes the acid or base-catalyzed isomerization of an aldose to a ketose, or vice versa. wikipedia.orgwikipedia.org This reaction is significant in the industrial production of certain ketoses. wikipedia.orgchemeurope.com A classic example of this transformation is the equilibrium between glyceraldehyde (an aldose) and dihydroxyacetone (a ketose). wikipedia.orgchemeurope.comresearchgate.net Under alkaline conditions, these sugars can interconvert. mdpi.com The reaction proceeds through an enediol intermediate and can be influenced by factors such as pH, temperature, and solvent. wikipedia.orgchemeurope.com

The LdB-AvE transformation is not limited to aldose-ketose isomerization; it also facilitates the epimerization of sugars. For instance, D-glucose can rearrange to D-fructose (a ketose) and its epimer, D-mannose, through the same enediol intermediate. wikipedia.orgchemeurope.com

Role of Enediol Intermediates

Enediol intermediates are central to the LdB-AvE transformation. wikipedia.orgwikipedia.org In the case of this compound and its isomer, dihydroxyacetone, the interconversion to glyceraldehyde proceeds through a common enediol intermediate. mdpi.comresearchgate.netnih.gov This intermediate is formed by the deprotonation of a carbon atom adjacent to the carbonyl group, followed by proton rearrangement. wikipedia.orgchemeurope.com The formation of the enediol is a key step that allows for the subsequent formation of the isomeric aldose or ketose. mdpi.com In biological systems, the enzyme triosephosphate isomerase catalyzes the rapid and stereospecific interconversion of dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde 3-phosphate (G3P) via an enediol intermediate during glycolysis. libretexts.orggoogle.com

Condensation and Oligomerization Reactions of this compound

This compound, in equilibrium with its monomeric and dimeric forms, can undergo various condensation and oligomerization reactions. These reactions are crucial in both biological and synthetic contexts.

Aldol (B89426) Condensation Pathways

The aldol condensation of dihydroxyacetone is a key reaction for forming larger carbohydrate molecules. kuleuven.be In this reaction, dihydroxyacetone acts as a nucleophile (in its enolate form) and attacks an aldehyde or ketone, leading to the formation of a new carbon-carbon bond. researchgate.netresearchgate.net This reaction can be catalyzed by enzymes, such as aldolases, or by chemical catalysts. acs.orgnih.gov For example, fructose-1,6-bisphosphate aldolase (B8822740) catalyzes the aldol reaction between dihydroxyacetone phosphate and various aldehydes. acs.org Organocatalysts, like proline and its derivatives, have also been shown to be effective in promoting the aldol condensation of protected forms of dihydroxyacetone. researchgate.netresearchgate.net

The stereochemical outcome of the aldol reaction is of significant interest, as it allows for the synthesis of specific stereoisomers of sugars. researchgate.net By choosing the appropriate catalyst and reaction conditions, it is possible to control the formation of syn- or anti-aldol products. nih.gov

Dimerization and Higher Oligomer Formation

In solution, dihydroxyacetone exists in equilibrium between its monomeric and dimeric forms. researchgate.netnih.gov The dimer is a six-membered ring, a 1,4-dioxane (B91453) derivative, formed through a hemiacetal linkage. wikipedia.orgresearchgate.netacs.org The equilibrium between the monomer and dimer is influenced by factors such as temperature and solvent. nih.govcdnsciencepub.com The formation of higher oligomers of dihydroxyacetone can also occur, particularly at higher concentrations. slideshare.net The reactivity of hydroxyacetone (B41140), a related compound, with atmospheric amines can also lead to the formation of oligomers. nih.govacs.org

Oxidation and Reduction Chemistry of this compound

The hydroxyl and carbonyl groups of this compound and its isomer, dihydroxyacetone, are susceptible to oxidation and reduction reactions. These transformations are important in various chemical and biological processes.

The oxidation of dihydroxyacetone can yield valuable products. For example, the mild oxidation of glycerol (B35011) can produce dihydroxyacetone along with glyceraldehyde. wikipedia.org Catalytic oxidation using transition metals like palladium has been explored for the selective oxidation of glycerol to dihydroxyacetone. researchgate.net The oxidation of dihydroxyacetone can also lead to the formation of pyruvic aldehyde and subsequently lactic acid. srce.hr

The reduction of the carbonyl group of dihydroxyacetone yields glycerol. This reaction can be achieved using various reducing agents. In biological systems, the reduction of dihydroxyacetone phosphate to glycerol-3-phosphate is an important step in lipid biosynthesis.

The reactivity of this compound is summarized in the table below, highlighting key reactions and their significance.

| Reaction Type | Reactants | Key Intermediates/Products | Catalyst/Conditions | Significance |

|---|---|---|---|---|

| Isomerization (LdB-AvE) | This compound / Dihydroxyacetone | Enediol, Glyceraldehyde | Acid or Base | Interconversion of ketoses and aldoses. wikipedia.orgwikipedia.orgchemeurope.com |

| Aldol Condensation | Dihydroxyacetone, Aldehydes/Ketones | Higher-order polyols, Carbohydrates | Aldolases, Organocatalysts (e.g., Proline) | Synthesis of complex carbohydrates. researchgate.netresearchgate.netnih.gov |

| Dimerization | Dihydroxyacetone (monomer) | 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol (dimer) | Equilibrium in solution | Affects reactivity and physical properties. wikipedia.orgresearchgate.netnih.gov |

| Oxidation | Dihydroxyacetone, Oxidizing agent (e.g., H2O2, O2/Pd) | Pyruvic aldehyde, Lactic acid | Catalytic | Production of valuable chemicals. wikipedia.orgresearchgate.netsrce.hr |

| Reduction | Dihydroxyacetone, Reducing agent | Glycerol | Various | Synthesis of glycerol. |

Derivatization Strategies for this compound

The reactive nature of this compound (as methylglyoxal) allows for a variety of derivatization strategies to synthesize new molecules, including heterocyclic compounds and other functionalized structures. These strategies are employed for both synthetic purposes and for analytical detection.

One of the most common and effective derivatization methods involves the condensation reaction with 1,2-diamino compounds, particularly substituted o-phenylenediamines, to yield quinoxaline (B1680401) derivatives. researchgate.netnih.govnih.gov This reaction is highly efficient and serves as a classic method for the synthesis of the quinoxaline scaffold, which is a significant structural motif in many biologically active compounds. nih.govmtieat.org The reaction proceeds through the formation of a mono-imine intermediate, followed by a second addition-elimination cycle to form the stable aromatic quinoxaline ring. nih.gov

Another key derivatization pathway is the aldol condensation . The monohydrated form of methylglyoxal (B44143) can form an enol structure, which can then act as a nucleophile, attacking the carbonyl group of another methylglyoxal molecule. acs.orgnih.gov This leads to the formation of dimers and larger oligomers. nih.govnih.gov Computational studies have shown that aldol condensations are the most thermodynamically favored oligomerization reactions for methylglyoxal. acs.orgnih.gov

Reactions with amines and related nucleophiles represent another important class of derivatization. This compound can react with primary amines to form imines. nih.govacs.org For instance, reactions with methylamine (B109427) can lead to the formation of imine species. nih.gov These reactions are pH-dependent and can be a pathway for the incorporation of nitrogen into organic molecules. acs.org

For analytical purposes, especially for detection by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), various derivatizing agents are used to create stable, detectable derivatives. These include:

O-ethylhydroxylamine , which reacts with the carbonyl group to form stable O-ethyloxime derivatives. agriculturejournals.cz

2,2,2-Trifluoroethyl hydrazine (B178648) (TFEH) , which is used for in-solution derivatization prior to headspace solid-phase microextraction and GC-MS analysis. researchgate.net

Diamino derivatives of benzene (B151609) and naphthalene , such as 4-nitro-1,2-phenylenediamine, are used for pre-column derivatization in HPLC to form quinoxaline products that can be detected by UV-Vis or other detectors. nih.govasianpubs.org

The following table summarizes key derivatization strategies for this compound:

| Derivatization Strategy | Reagent Type | Product Class | Application |

| Quinoxaline Synthesis | 1,2-Diaminobenzenes | Quinoxalines | Organic Synthesis, Analytics |

| Aldol Condensation | Self-condensation (enol form) | Oligomers, β-hydroxy ketones | Polymer/Oligomer Synthesis |

| Imine Formation | Primary Amines | Imines | Organic Synthesis |

| Oximation | O-ethylhydroxylamine | O-ethyloximes | Analytical Derivatization (GC-MS) |

| Hydrazone Formation | Hydrazines (e.g., TFEH) | Hydrazones | Analytical Derivatization (GC-MS) |

This table outlines various derivatization approaches for this compound, the reagents involved, the resulting product classes, and their primary applications.

Advanced Analytical Chemistry Techniques for 1,1 Dihydroxypropan 2 One Characterization

Spectroscopic Methodologies for 1,1-Dihydroxypropan-2-one Analysis

Spectroscopic techniques are indispensable tools for probing the molecular structure and properties of this compound. These methods rely on the interaction of electromagnetic radiation with the molecule to provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of this compound in solution. Both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of atoms within the molecule.

In a study synthesizing α-keto aldehydes, the ¹H NMR spectrum of this compound in methanol-d4 (B120146) showed a characteristic singlet at approximately 4.70 ppm, corresponding to the hydroxyl protons, and another singlet at 2.17 ppm for the methyl protons. The solvent choice is critical in NMR analysis to prevent peak broadening. For instance, in deuterated chloroform (B151607) (CDCl₃), the methyl protons of a related compound appeared as a singlet at 2.33 ppm. rsc.org

¹³C NMR spectroscopy further confirms the structure. In CDCl₃, signals for the carbonyl carbon and the methyl carbon of a similar compound were observed at 197.3 ppm and 23.5 ppm, respectively. rsc.org Another study reported ¹³C NMR chemical shifts for 1,1-dihydroxy-4-phenylbutan-2-one in methanol-d4, with the dihydroxy-substituted carbon appearing at 98.7 ppm and the carbonyl carbon at 208.2 ppm. rsc.org

It is important to note that this compound can exist in equilibrium with its keto form, dihydroxyacetone (DHA). NMR has been used to characterize the equilibrium between the hydrated and keto forms, with studies showing that the relative abundance of each isomer can be influenced by factors like temperature, concentration, and storage time. acs.orgnih.gov

Table 1: Representative ¹H NMR Chemical Shifts for this compound and Related Structures

| Compound | Solvent | Functional Group | Chemical Shift (ppm) |

|---|---|---|---|

| This compound | Methanol-d4 | Hydroxyl (-OH) | ~4.70 |

| This compound | Methanol-d4 | Methyl (-CH₃) | 2.17 |

| Related α-hydroxy ketone | CDCl₃ | Methyl (-CH₃) | 2.33 |

Data compiled from select research findings. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for this compound and Related Structures

| Compound | Solvent | Functional Group | Chemical Shift (ppm) |

|---|---|---|---|

| Related α-hydroxy ketone | CDCl₃ | Carbonyl (C=O) | 197.3 |

| Related α-hydroxy ketone | CDCl₃ | Methyl (-CH₃) | 23.5 |

| 1,1-dihydroxy-4-phenylbutan-2-one | Methanol-d4 | Dihydroxy-substituted carbon | 98.7 |

| 1,1-dihydroxy-4-phenylbutan-2-one | Methanol-d4 | Carbonyl (C=O) | 208.2 |

Data compiled from select research findings. rsc.org

Mass Spectrometry (MS) Applications for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive technique used for the identification and quantification of this compound. It works by ionizing the molecule and then measuring its mass-to-charge ratio.

High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the compound. rsc.org However, the detection of α-keto aldehydes like this compound by MS can be challenging, with some studies noting difficulty in obtaining spectra using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI). rsc.org Despite these challenges, MS analysis has been successfully applied in the characterization of related compounds. For instance, the molecular ion of 1-Furan-2-yl-1,3-dihydroxypropan-2-one was detected using high-resolution chemical ionization (HRCI). rsc.org

In the context of complex mixtures, MS coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS) is often employed. This allows for the separation of this compound from other components before it enters the mass spectrometer, facilitating its unambiguous identification and quantification.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) groups. In a study of related α-keto aldehydes, a broad band in the region of 3411 cm⁻¹ was attributed to the O-H stretching vibration, while a strong absorption around 1708 cm⁻¹ was assigned to the C=O stretching of the ketone. rsc.org The presence of the gem-diol group in this compound would likely influence the position and shape of the O-H stretching band.

IR spectroscopy has also been used to study the temperature-dependent hydration of dihydroxyacetone phosphate (B84403), a related compound, demonstrating the reversible nature of the hydration process. bohrium.com This highlights the utility of IR in monitoring changes in the chemical structure of such compounds under different conditions.

Table 3: Characteristic Infrared Absorption Bands for Functional Groups in this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | ~3400 (broad) |

| Carbonyl (C=O) | Stretching | ~1710 |

| C-H | Stretching | ~2900 |

Data compiled from general spectroscopic principles and related compound analysis. rsc.org

Chromatographic Separation and Quantification of this compound

Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from complex mixtures. These methods exploit differences in the physical and chemical properties of the analyte and other components in the sample to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase.

Reversed-phase HPLC (RP-HPLC) is a common mode used for such analyses. In this technique, a nonpolar stationary phase is used with a polar mobile phase. For the analysis of a related compound, 1-[4-(1,3-Dihydroxypropan-2-yl)anilino]-4,5-dihydroxy-8-nitroanthracene-9,10-dione, a mobile phase consisting of acetonitrile (B52724) and water with a phosphoric acid modifier was employed. sielc.com For applications requiring mass spectrometric detection (LC-MS), volatile buffers like formic acid are used instead of phosphoric acid. sielc.com

The choice of column and mobile phase composition is critical for achieving optimal separation. Various HPLC columns are available, including those with special reverse-phase characteristics designed to minimize silanol (B1196071) activity. sielc.com Method parameters such as flow rate and column temperature are also optimized to ensure good resolution and peak shape. nacalai.com

Table 4: Example HPLC Method Parameters for Analysis of Related Dihydroxypropanone Derivatives

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |

| Detection | UV or Mass Spectrometry |

Based on a method for a related compound. sielc.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility and thermal stability. A common derivatization technique is silylation, which converts the hydroxyl groups into trimethylsilyl (B98337) ethers.

GC is frequently coupled with a mass spectrometer (GC-MS), which provides both retention time data from the GC and mass spectral data from the MS, allowing for highly confident identification of the analyte. GC-MS has been used to identify a wide range of bioactive compounds in plant extracts, including the isomer 1,3-dihydroxypropan-2-one (B2644189). nrfhh.comnrfhh.com

The choice of the GC column is crucial for achieving good separation. Capillary columns with various stationary phases, such as those with 5% diphenyl and 95% dimethyl polysiloxane, are commonly used. nrfhh.com The temperature program of the GC oven is carefully controlled to ensure the efficient separation of the components in the mixture. nrfhh.com

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile chromatographic technique widely employed for monitoring the progress of chemical reactions. wisc.edurroij.com It is particularly useful for qualitatively tracking the consumption of reactants and the formation of products, such as in syntheses involving α-hydroxy ketones. wisc.edumdpi.com

The fundamental principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. wvu.edu The stationary phase is typically a thin layer of an adsorbent material, such as silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃), coated onto an inert backing like glass or aluminum foil. wisc.edurroij.com The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate via capillary action. wisc.edu

In the context of reactions involving this compound, TLC can be used to:

Track Reactant Consumption: A small spot of the reaction mixture is applied to the baseline of a TLC plate. rroij.com As the reaction proceeds, the intensity of the spot corresponding to the starting material will decrease.

Observe Product Formation: Concurrently, a new spot corresponding to the product will appear and increase in intensity.

Assess Purity: The presence of multiple spots in a lane designated for a product can indicate the presence of impurities or byproducts. rsc.org

The separation is based on polarity. For a polar stationary phase like silica gel, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the stationary phase and have lower Rf values. The Rf is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Visualization of the separated spots is necessary as many organic compounds, including this compound and its derivatives, are colorless. rsc.org Common visualization techniques include:

UV Light: If the compounds are UV-active, they can be visualized by shining a UV lamp (typically at 254 nm) on the plate, where they appear as dark spots against a fluorescent background. mdpi.comnih.gov

Staining: The plate can be dipped or sprayed with a chemical reagent that reacts with the compounds to produce colored spots. wvu.eduacs.org Stains like p-anisaldehyde or phosphomolybdic acid are often used for oxygenated compounds. nih.gov Heating may be required to develop the color. sarponggroup.com

For effective reaction monitoring, reference spots of the starting materials and, if available, the expected product are run on the same TLC plate alongside the reaction mixture. rsc.org This allows for direct comparison and unambiguous identification of the spots. rsc.org

Table 1: Key Parameters in TLC for Reaction Monitoring

| Parameter | Description | Common Choices for α-Hydroxy Ketones |

| Stationary Phase | The solid adsorbent that coats the plate. | Silica gel (SiO₂) is most common due to its polarity. sigmaaldrich.com |

| Mobile Phase (Eluent) | A solvent or mixture of solvents that moves up the plate. | Mixtures of hexane (B92381) and ethyl acetate (B1210297) are frequently used. nih.gov The ratio is adjusted to achieve optimal separation. |

| Application | Applying the sample to the plate. | A small, concentrated spot is applied using a capillary tube. wvu.edu |

| Development | The process of the eluent ascending the plate. | Performed in a closed chamber to ensure solvent vapor saturation for better reproducibility. sigmaaldrich.com |

| Visualization | Methods to see the separated, colorless spots. | UV light (254 nm) or chemical stains (e.g., p-anisaldehyde, phosphomolybdic acid, iodine). rsc.orgnih.gov |

Specific Assay Development for this compound and Related α-Hydroxy Ketones

Developing specific and sensitive assays is crucial for the accurate quantification of this compound, especially in complex biological or chemical matrices.

Colorimetric Detection Methods (e.g., Bicinchoninic Acid Assay)

The Bicinchoninic Acid (BCA) assay is a well-known method for protein quantification, but research has demonstrated its applicability for the detection and quantification of compounds containing an α-hydroxy ketone moiety. nih.govresearchgate.net This discovery expands the utility of the BCA assay to a new class of molecules, including this compound and its structural isomer, 1,3-dihydroxypropan-2-one (dihydroxyacetone). nih.govresearchgate.net

The mechanism relies on the ability of the α-hydroxy ketone to reduce copper(II) ions (Cu²⁺) to copper(I) ions (Cu¹⁺) under alkaline conditions. The α-hydroxy ketone is believed to enolize, forming an enediol intermediate which is a potent reducing agent. nih.govresearchgate.net The resulting Cu¹⁺ ion then chelates with two molecules of bicinchoninic acid, forming an intense purple-colored complex that exhibits strong absorbance at 562 nm. researchgate.net

The key steps of the assay are:

Reduction: The α-hydroxy ketone reduces Cu²⁺ (from a copper(II) sulfate (B86663) solution) to Cu¹⁺ in an alkaline medium.

Chelation and Color Development: Two molecules of bicinchoninic acid chelate with one Cu¹⁺ ion.

Spectrophotometric Measurement: The absorbance of the resulting purple complex is measured, which is directly proportional to the concentration of the α-hydroxy ketone.

This method provides a straightforward and sensitive colorimetric approach for quantifying this compound. nih.gov However, it is important to note that other reducing substances present in a sample can interfere with the assay, highlighting the potential for α-hydroxy ketones to act as interfering agents in standard protein BCA assays. nih.govresearchgate.net

Table 2: Principle of the Bicinchoninic Acid (BCA) Assay for α-Hydroxy Ketones

| Step | Reaction | Analyte | Result |

| 1 | Reduction of Copper | This compound (acting as a reducing agent) | Cu²⁺ → Cu¹⁺ |

| 2 | Chelation | Bicinchoninic Acid + Cu¹⁺ | Intense purple-colored complex |

| 3 | Detection | Spectrophotometry | Absorbance measured at 562 nm |

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Trace Analysis

For highly sensitive and specific trace analysis of this compound, Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful analytical technique. nih.govnih.gov ESI is a soft ionization technique that generates ions from macromolecules or small polar molecules directly from a solution, making it suitable for thermally labile compounds. nih.gov Mass spectrometry, particularly tandem MS (MS/MS), provides high selectivity and sensitivity for quantification. mdpi.com

The direct analysis of neutral carbonyl compounds like this compound by ESI-MS can be challenging due to their poor ionization efficiency. mdpi.com To overcome this, chemical derivatization is a common strategy to enhance sensitivity. mdpi.comnih.gov A derivatizing agent is used to introduce a readily ionizable group onto the target molecule. For carbonyl compounds, reagents that react with the ketone group, such as those containing a hydrazine (B178648) or an amine moiety, are often employed to create a derivative with a permanent positive charge or a group that is easily protonated. mdpi.comnih.gov

The ESI-MS/MS analysis involves several key stages:

(Optional) Derivatization: The sample containing this compound is reacted with a derivatizing agent to improve ionization efficiency and chromatographic retention.

Chromatographic Separation: The derivatized sample is typically introduced into the mass spectrometer via a liquid chromatography (LC) system, which separates the analyte from matrix components. mdpi.com

Ionization (ESI): The LC eluent is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, charged analyte ions are released into the gas phase.

First Mass Analysis (MS1): The ions are guided into the mass spectrometer, and the precursor ion (the ion corresponding to the derivatized analyte) is selected by the first mass analyzer (e.g., a quadrupole).

Fragmentation (CID): The selected precursor ion is fragmented into smaller product ions by collision-induced dissociation (CID) in a collision cell. nih.gov

Second Mass Analysis (MS2): The resulting product ions are separated by a second mass analyzer, generating a characteristic fragmentation pattern (MS/MS spectrum).

For quantification, the technique is often operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. In this mode, the mass spectrometer is set to detect one or more specific precursor-to-product ion transitions. This process is highly specific and significantly reduces chemical noise, enabling the detection and quantification of analytes at very low concentrations (pM to nM levels). acs.orgresearchgate.net The use of stable isotope-labeled internal standards is recommended to correct for matrix effects and variations in instrument response, ensuring high accuracy. acs.org

Table 3: ESI-MS/MS Workflow for Trace Analysis of this compound

| Stage | Purpose | Key Considerations |

| Sample Preparation | Isolate analyte and enhance detection. | Derivatization with agents like Girard's reagent T or dansyl hydrazine may be needed to improve ionization. mdpi.com |

| Ionization Source | Generate gas-phase ions from solution. | ESI is a soft technique suitable for polar and labile molecules. nih.gov |

| Mass Analyzer 1 | Isolate the precursor ion. | Selects the mass-to-charge ratio (m/z) of the derivatized this compound ion. |

| Collision Cell | Fragment the precursor ion. | Collision-Induced Dissociation (CID) produces a unique set of product ions. nih.gov |

| Mass Analyzer 2 | Separate and detect product ions. | Confirms identity and allows for highly selective quantification via SRM/MRM. |

Theoretical and Computational Chemistry Studies of 1,1 Dihydroxypropan 2 One

Molecular Modeling and Electronic Structure Calculations of 1,1-Dihydroxypropan-2-one

Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of this compound. These computational methods allow for the determination of the molecule's three-dimensional structure, electron distribution, and other key quantum mechanical properties. nih.gov

Molecular Geometry and Conformation: Computational studies, often employing Density Functional Theory (DFT), are used to determine the most stable geometric arrangement of atoms in this compound. These calculations help in understanding the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The presence of two hydroxyl groups on the same carbon atom (a gem-diol) makes its conformational analysis particularly interesting.

Electronic Properties: Electronic structure calculations provide information about the distribution of electrons within the molecule. This includes mapping the electrostatic potential to identify electron-rich and electron-poor regions, which is crucial for predicting how the molecule will interact with other chemical species. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also calculated to understand its chemical reactivity and kinetic stability. scispace.com

Spectroscopic Properties: Theoretical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. ugr.es For instance, theoretical ¹H NMR calculations can help in assigning the signals for the hydroxyl and methyl protons, which is vital for experimental characterization.

Table 1: Calculated Properties of this compound

| Property | Description |

| Molecular Formula | C₃H₆O₃ |

| Molecular Weight | 90.08 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| InChI Key | UOQFZGVGGMHGEE-UHFFFAOYSA-N |

Quantum Chemical Analysis of Reaction Mechanisms and Intermediates

Quantum chemical methods are instrumental in elucidating the complex reaction mechanisms involving this compound. These analyses can map out the entire energy landscape of a reaction, identifying transition states and intermediate structures that are often difficult to observe experimentally. nih.gov

Hydration of Methylglyoxal (B44143): this compound is the hydrate (B1144303) of methylglyoxal. Quantum chemical studies can model the hydration process, calculating the energy barriers and thermodynamics of the reaction to understand the equilibrium between the hydrated and non-hydrated forms.

Oxidation and Decomposition Pathways: Computational studies can investigate the oxidation and decomposition of this compound. For example, the reaction with hydroxyl radicals (•OH), a key atmospheric oxidant, can be modeled. researchgate.net These calculations can determine the most likely sites of hydrogen abstraction or radical addition, leading to the formation of various products. The energetics of these pathways help in predicting the major and minor products of such reactions. researchgate.net

Role in Biochemical Processes: Given its presence in various organisms, including humans, theoretical studies can help hypothesize its role in metabolic pathways. By calculating the energetics of potential enzymatic transformations, researchers can gain insights into its biochemical significance. For instance, its interaction with enzymes can be modeled to understand binding affinities and catalytic mechanisms.

Table 2: Key Reaction Intermediates Studied Computationally

| Intermediate | Context of Study |

| This compound peroxy radical | Implicated in plasma-induced DNA damage. |

| Transition states in glycerol (B35011) oxidation | Studied to understand selectivity towards different isomers. |

Computational Approaches to Catalyst Design and Optimization for this compound Synthesis

Computational chemistry plays a crucial role in the rational design of catalysts for the selective synthesis of this compound. By modeling the interaction between the substrate and the catalyst, researchers can predict catalytic activity and selectivity, thereby guiding experimental efforts. slideshare.net

Heterogeneous Catalysis: The synthesis of dihydroxypropanone isomers often involves the oxidation of glycerol using heterogeneous catalysts, such as platinum or palladium supported on carbon. Computational models can be used to study the adsorption of glycerol onto the catalyst surface and the subsequent reaction steps. By altering the catalyst composition (e.g., creating bimetallic systems like Pt-Bi) or the support material in the computational model, it is possible to predict how these changes will affect the electronic properties of the catalyst and, consequently, the selectivity towards this compound over its isomer, 1,3-dihydroxypropan-2-one (B2644189).

Homogeneous Catalysis: For homogeneous catalysts, such as palladium complexes, quantum chemical calculations can be used to design ligands that stabilize the transition states leading to the desired product. By systematically modifying the electronic and steric properties of the ligands in the computational model, it is possible to screen for catalysts that would favor the oxidation of the primary hydroxyl group of glycerol, a key step in the synthesis of this compound.

Enzymatic Catalysis: Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can be employed to study the synthesis of this compound using enzymes. These methods can predict how the substrate binds to the active site of an enzyme and the energy barriers for the catalytic conversion. This information is valuable for enzyme engineering efforts aimed at improving the yield and selectivity of the desired product.

Table 3: Computationally Investigated Catalytic Systems

| Catalyst Type | Focus of Computational Study |

| Platinum/Carbon (Pt/C) | Understanding selectivity in glycerol oxidation. |

| Palladium (Pd) complexes | Ligand design to stabilize intermediates. |

| Bimetallic systems (e.g., Pt-Bi) | Suppressing over-oxidation and enhancing primary carbon activation. |

Applications of 1,1 Dihydroxypropan 2 One in Advanced Organic Synthesis and Materials Science

1,1-Dihydroxypropan-2-one as a Key Intermediate in Complex Chemical Synthesis

The unique structure of this compound makes it a valuable intermediate in the synthesis of a variety of complex molecules. Its ability to be transformed into other high-value chemicals and its role as a foundational unit for pharmaceuticals and structurally diverse compounds underscore its importance in modern organic chemistry.

Precursor to Value-Added Fine Chemicals

This compound serves as a potent starting material for the synthesis of various high-value fine chemicals. researchgate.net Through selective oxidation reactions, DHA can be converted into important organic acids. researchgate.net For instance, it is a potential precursor for tartronic acid and mesoxalic acid. researchgate.net The selective oxidation of DHA's hydroxyl groups is a key transformation, and the reaction conditions, including the type of metal catalyst (such as platinum, palladium, or gold) and the support material, significantly influence the product selectivity. researchgate.net The pore size of the support material, like carbon xerogels, can also be tailored to control the distribution of reaction products. researchgate.net

Building Block for Pharmaceutical Intermediates

The application of this compound extends significantly into the pharmaceutical industry, where it functions as a crucial building block for synthesizing key intermediates. researchgate.netpharmacompass.com A prominent example is its use in the production of serinol (2-amino-1,3-propanediol). researchgate.net Serinol, in turn, is a precursor for the synthesis of the antibiotic chloramphenicol (B1208) and has been utilized in creating anti-inflammatory and analgesic drugs. researchgate.net The synthesis of serinol can be achieved by reacting DHA with ammonia (B1221849) in a catalyzed reaction, for instance, using platinum on a carbon support. researchgate.net

Furthermore, DHA is used in blood preservation solutions because its addition helps maintain 2,3-diphosphoglycerate levels in erythrocytes during storage. pharmacompass.com Inside red blood cells, it is readily phosphorylated by the enzyme triokinase to form dihydroxyacetone phosphate (B84403) (DHAP), a key intermediate in glycolysis. researchgate.netpharmacompass.com

Synthesis of Structurally Diverse Compounds and Chiral Intermediates

The trifunctional nature of this compound allows for the synthesis of a wide array of structurally diverse compounds. Its hydroxyl and ketone groups offer multiple reaction sites for derivatization. While often existing as a dimer in solution, the monomeric form can be utilized in reactions to create well-defined products. nih.govgoogle.com

Its structure is also foundational for producing chiral intermediates. Although DHA itself is not chiral, its derivatives can be. For example, the selective oxidation of related polyols can be performed with high stereospecificity. The chemoselective and stereospecific oxidation of (S,S)-1,2,3,4-tetrahydroxybutane to (S)-erythrulose demonstrates the potential for creating chiral molecules from similar polyol structures, highlighting a pathway for generating chirality from achiral precursors like DHA through controlled reactions. researchgate.net This capability is crucial for the pharmaceutical industry, where the specific stereoisomer of a drug is often responsible for its therapeutic effect.

Advanced Polymer and Material Chemistry from this compound

The push for sustainable and biocompatible materials has placed this compound at the forefront of advanced polymer research. Its bio-based origin and the metabolic compatibility of its degradation products make it an ideal candidate for creating next-generation polymers for biomedical and consumer applications. nih.govgoogle.com

Development of this compound-Based Polymers (e.g., Polycarbonates)

Significant research has been dedicated to developing polymers from this compound. Because direct polymerization of DHA is challenging due to its solution equilibrium with its dimer, a common strategy involves using chemically protected monomers that are polymerized and subsequently deprotected. google.com This approach has led to the successful synthesis of a variety of DHA-based polymers. google.com

These include:

Polycarbonates: Synthesized from protected DHA monomers like 2,2-dimethoxypropylene carbonate. google.com

Polyesters: Created through one-step Schotten-Baumann acylation, reacting monomeric DHA with aliphatic diacids such as adipic, suberic, and sebacic acid. nih.gov

Other Polymers: The versatility of DHA has also enabled the creation of poly(acetal carbonate)s, poly(acetal ester)s, poly(acetal urethane)s, poly(spiroacetal)s, and polyurethanes. google.com

The properties of these polymers can be tuned by varying factors like the comonomer (e.g., diacid length) and the resulting molecular weight, which influences thermal and degradation characteristics. nih.gov

Table 1: Examples of DHA-Based Polyesters and Their Properties nih.gov

| Diacid Used | Number-Average Molecular Weight (Mn) | Polydispersity Index (PDI) |

|---|---|---|

| Adipic Acid | 2200 - 11,500 | 2.0 - 2.6 |

| Suberic Acid | 2200 - 11,500 | 2.0 - 2.6 |

This interactive table summarizes the synthesis of polyesters from dihydroxyacetone and various diacids, demonstrating the range of molecular weights achieved.

Table 2: Analytical Data for a Protected DHA-Based Polymer google.com

| Polymer Name | Synthesis Method | Analytical Calculation | Found Values |

|---|

This interactive table presents the elemental analysis data for a polycarbonate synthesized from a protected form of dihydroxyacetone.

Role as a Bio-Based Synthon in Sustainable Material Production

This compound is considered an important bio-based synthon for sustainable material production. nih.govresearchgate.net It is primarily produced through the microbial fermentation of glycerol (B35011), which is an abundant and low-cost byproduct of the biodiesel industry. nih.govresearchgate.net This production route provides a method for the valorization of a waste stream, contributing to a circular economy. nih.gov

The use of DHA aligns with the principles of green chemistry by utilizing a renewable feedstock to create polymers with enhanced biodegradability and biocompatibility. nih.govnih.gov Since DHA is a metabolite in the human glucose pathway, polymers derived from it are expected to degrade into non-toxic products that can be safely metabolized by the body. google.comnih.gov This makes DHA-based polymers highly attractive for biomedical applications, including drug delivery vehicles, temporary medical implants, and scaffolds for tissue engineering. google.comupenn.edu Projects are also underway to develop novel plastics by biocatalytically converting CO2 into DHA-based polymers, further enhancing its role in a sustainable, circular bioeconomy. ifbb-hannover.de

Biochemical Roles and Enzymatic Transformations of 1,1 Dihydroxypropan 2 One

Metabolic Pathways Involving 1,1-Dihydroxypropan-2-one

DHAP is a critical intermediate in numerous metabolic pathways, most notably in the breakdown and synthesis of carbohydrates. wikipedia.orgontosight.ai Its position allows it to serve as a bridge between different metabolic routes, ensuring cellular energy and biosynthetic needs are met.

Dihydroxyacetone phosphate (B84403) (DHAP) holds a pivotal position in glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749) to generate energy. ontosight.aifiveable.me In the preparatory phase of glycolysis, the six-carbon molecule fructose-1,6-bisphosphate is cleaved by the enzyme aldolase (B8822740). This reaction yields two three-carbon molecules: glyceraldehyde-3-phosphate (G3P) and DHAP. bionity.comwikipedia.org

DHAP is a crucial junction molecule. ontosight.ai While G3P continues directly down the glycolytic pathway, DHAP must be converted into G3P to be further metabolized for energy production. ontosight.ai This ensures that both halves of the original glucose molecule can be utilized for ATP generation. fiveable.me

Beyond glycolysis, DHAP participates in other significant pathways:

Triglyceride Synthesis: In adipose cells, DHAP can be reduced to glycerol-3-phosphate by the enzyme glycerol-3-phosphate dehydrogenase. wikipedia.orgbionity.com This provides the glycerol (B35011) backbone required for the synthesis of new triglycerides, the primary form of energy storage in the body. bionity.com

Pentose (B10789219) Phosphate Pathway: DHAP can be utilized in the pentose phosphate pathway, which is essential for generating NADPH and the precursors for nucleotide synthesis. ontosight.ai

Calvin Cycle: In photosynthetic organisms, DHAP is a product of the reduction of 1,3-bisphosphoglycerate and is used to regenerate ribulose-5-phosphate, the key carbohydrate acceptor for CO2 fixation. wikipedia.orgbionity.com

The metabolic utility of DHAP is largely dependent on its dynamic and reversible interconversion with its aldose isomer, D-glyceraldehyde-3-phosphate (G3P). ontosight.airesearchgate.net This isomerization is a critical step that links the two products of fructose-1,6-bisphosphate cleavage and allows for the complete catabolism of the glucose molecule through a single pathway. wikipedia.orgontosight.ai

The reaction is catalyzed by the highly efficient enzyme triosephosphate isomerase (TIM). ontosight.aiebi.ac.uk The equilibrium of this reaction strongly favors DHAP (approximately 96% DHAP to 4% G3P), yet the rapid consumption of G3P in the subsequent steps of glycolysis pulls the reaction forward, ensuring a continuous supply of G3P. harvard.edu This rapid isomerization simplifies the regulation of glycolysis, as it effectively channels DHAP into the same metabolic fate as G3P. wikipedia.org Alterations in the activity of triosephosphate isomerase can lead to severe metabolic diseases, highlighting the importance of this equilibrium in cellular health. ontosight.ai

Enzymology of this compound Transformations

A variety of enzymes catalyze the transformations of DHAP, underscoring its versatility as a substrate in key biochemical reactions. These enzymes mediate its isomerization, its participation in carbon-carbon bond formation, and its role in carbon-shuffling reactions.

Aldolases are enzymes that catalyze aldol (B89426) condensation or its reverse reaction, aldol cleavage. csic.es A specific class of these enzymes, the DHAP-dependent aldolases, utilize dihydroxyacetone phosphate as the nucleophilic donor to form a new carbon-carbon bond with a variety of aldehyde acceptor substrates. csic.esnih.govbohrium.com This reaction is highly stereoselective, making these enzymes valuable tools in synthetic organic chemistry for the creation of complex carbohydrates and related molecules. csic.esnih.gov

In metabolism, the most prominent example is the reversible cleavage of fructose-1,6-bisphosphate by fructose-1,6-bisphosphate aldolase in glycolysis to produce DHAP and G3P. fiveable.meethz.ch The ability of DHAP-dependent aldolases to accept a wide range of aldehydes has been exploited for the enzymatic synthesis of rare sugars and other compounds that are difficult to produce through traditional chemical methods. harvard.edubohrium.com However, a major challenge in these synthetic applications is the cost and instability of the DHAP substrate itself. csic.es

Triosephosphate isomerase (TIM) is a remarkably efficient enzyme that catalyzes the interconversion of DHAP and G3P. ebi.ac.ukwikipedia.org It is often described as a "catalytically perfect" enzyme because its reaction rate is limited only by the speed at which the substrate can diffuse into its active site. researchgate.netwikipedia.org

The catalytic mechanism involves an enediol intermediate. wikipedia.orgproteopedia.org Key amino acid residues in the active site facilitate the reaction:

Glutamate-165 (Glu-165): Acts as a catalytic base, abstracting a proton from the carbon atom adjacent to the carbonyl group of DHAP. ebi.ac.uknih.gov

Histidine-95 (His-95): Acts as a catalytic acid, donating a proton to the carbonyl oxygen of DHAP. ebi.ac.uknih.gov

This concerted action forms the unstable enediol intermediate. wikipedia.org The enzyme stabilizes this transition state through a flexible loop that closes over the active site, preventing the elimination of the phosphate group. proteopedia.org The proton is then transferred back to create the G3P product, and the enzyme returns to its original state. ebi.ac.uk

| Enzyme | Substrate | Product | Key Catalytic Residues | Mechanism Feature |

|---|---|---|---|---|

| Triosephosphate Isomerase (TIM) | Dihydroxyacetone phosphate (DHAP) | D-glyceraldehyde-3-phosphate (G3P) | Glu-165, His-95 | Reversible isomerization via an enediol intermediate. ebi.ac.ukwikipedia.org |

Transketolase is an enzyme that plays a crucial role in the pentose phosphate pathway and the Calvin cycle by transferring a two-carbon unit (a glycolaldehyde (B1209225) fragment) from a ketose donor to an aldose acceptor. mdpi.com The enzyme utilizes thiamine (B1217682) pyrophosphate (TPP) as a cofactor. mdpi.comnih.gov

While the typical substrates are ketose phosphates like fructose-6-phosphate (B1210287) or xylulose-5-phosphate, dihydroxyacetone itself can be involved in transketolase-catalyzed reactions. mdpi.com For instance, research has shown that dihydroxyacetone can react with glyceraldehyde in the presence of dihydroxyacetone synthase, a type of transketolase, to produce xylulose and formaldehyde (B43269). google.com In some organisms, it is proposed that transketolase may convert dihydroxyacetone and glyceraldehyde-3-phosphate into xylulose-5-phosphate and formaldehyde, though this can lead to toxic effects if formaldehyde accumulates. portlandpress.com The flexibility of transketolase in utilizing different ketose and aldose partners makes it a versatile enzyme in carbon-shuffling metabolic networks. mdpi.com

| Enzyme | Reaction Type | Role of Dihydroxyacetone/DHAP | Metabolic Pathway |

|---|---|---|---|

| Fructose-1,6-bisphosphate Aldolase | Aldol Cleavage/Condensation | Product/Substrate | Glycolysis, Gluconeogenesis. fiveable.meethz.ch |

| Triosephosphate Isomerase (TIM) | Isomerization | Substrate | Glycolysis. ontosight.aiebi.ac.uk |

| Transketolase | Ketol Transfer | Ketol Donor/Substrate | Pentose Phosphate Pathway, Calvin Cycle. mdpi.comportlandpress.com |

| Glycerol-3-phosphate Dehydrogenase | Reduction | Substrate | Triglyceride Synthesis. wikipedia.orgbionity.com |

Other Biocatalytic Reactions (e.g., Oxidoreductases)

In aqueous biological systems, this compound exists in equilibrium with its more reactive, non-hydrated form, methylglyoxal (B44143) (MGO). While the glyoxalase system represents the principal route for MGO detoxification, several other enzymes, particularly from the oxidoreductase family, play a significant role in its metabolism. wikipedia.orgtaylorandfrancis.com These alternative pathways contribute to the cellular defense against the cytotoxic effects of MGO accumulation.

Key oxidoreductases involved in the transformation of methylglyoxal include aldo-keto reductases (AKRs), specific methylglyoxal reductases, and aldehyde dehydrogenases (ALDH). wikipedia.org These enzymes catalyze the conversion of MGO into less reactive compounds like lactaldehyde, hydroxyacetone (B41140), or pyruvate. wikipedia.orgmdpi.com

Methylglyoxal Reductases: Specific reductases that utilize either NADH or NADPH as a cofactor are crucial in MGO detoxification. wikipedia.orgwikipedia.org

NADPH-dependent Methylglyoxal Reductase: This enzyme, a member of the short-chain dehydrogenase/reductase (SDR) superfamily, reduces methylglyoxal to lactaldehyde. mdpi.com In the yeast Saccharomyces cerevisiae, this enzyme is encoded by the GRE2 gene. wikipedia.orgnih.gov

NADH-dependent Methylglyoxal Reductase: This enzyme catalyzes the conversion of methylglyoxal to (R)-lactaldehyde using NADH. wikipedia.org It is classified under EC 1.1.1.78 and participates in pyruvate metabolism. wikipedia.org

Aldo-Keto Reductases (AKRs): The AKR superfamily includes several enzymes capable of metabolizing MGO. In humans, aldose reductase (ALR2) is particularly noted for its ability to convert methylglyoxal, especially when concentrations of glutathione (B108866) (GSH), a necessary cofactor for the primary glyoxalase pathway, are low. nih.gov AKRs typically convert MGO to hydroxyacetone. wikipedia.org In Escherichia coli, an aldo-keto reductase, DkgA, has been identified as a significant contributor to methylglyoxal detoxification by converting it to acetol. uniprot.org

Aldehyde Dehydrogenases (ALDH): Certain aldehyde dehydrogenases can directly oxidize methylglyoxal to pyruvate, providing another route for its detoxification and integration into central metabolism. wikipedia.org

The table below summarizes the key oxidoreductases involved in the metabolism of methylglyoxal.

| Enzyme Family | Specific Enzyme | Cofactor | Product(s) | Organism Example |

| Methylglyoxal Reductase | NADPH-dependent Methylglyoxal Reductase (Gre2) | NADPH | Lactaldehyde | Saccharomyces cerevisiae |

| Methylglyoxal Reductase | NADH-dependent Methylglyoxal Reductase | NADH | (R)-Lactaldehyde | Rat Liver |

| Aldo-Keto Reductase (AKR) | Aldose Reductase (ALR2) | NADPH | Hydroxyacetone | Humans |

| Aldo-Keto Reductase (AKR) | Methylglyoxal reductase DkgA | NADPH | Acetol | Escherichia coli |

| Aldehyde Dehydrogenase (ALDH) | Aldehyde Dehydrogenase | NAD(P)+ | Pyruvate | Various |

Biosynthesis and Occurrence of this compound in Diverse Biological Systems

This compound, as the hydrate (B1144303) of methylglyoxal, is a naturally occurring compound found ubiquitously across all domains of life, from bacteria to plants and animals. nih.govwikipedia.org Its formation is an inevitable consequence of central metabolic pathways, particularly glycolysis. nih.gov While considered a cytotoxic byproduct, its continuous endogenous production highlights its significance in cellular biochemistry. plos.org

Biosynthetic Pathways: The primary source of methylglyoxal in most cells is the non-enzymatic degradation of glycolytic triosephosphate intermediates. wikipedia.orgnih.govfrontiersin.org

Glycolysis: The vast majority of endogenous methylglyoxal arises as a side-product from the glycolysis pathway. wikipedia.org The intermediates, dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P), are chemically unstable and can spontaneously eliminate their phosphate group to form methylglyoxal. nih.govfrontiersin.org This process can also be catalyzed enzymatically by methylglyoxal synthase, which directly converts DHAP to methylglyoxal. wikipedia.org This pathway acts as a metabolic "overflow," becoming more active when the concentration of sugar phosphates is high. wikipedia.org

Lipid Peroxidation: The breakdown of lipids can generate glycerol and fatty acids, which can be further metabolized to produce methylglyoxal. researchgate.netacs.org Acetone, a product of fatty acid metabolism, can be converted to acetol and subsequently oxidized to methylglyoxal. nih.govacs.org

Amino Acid Catabolism: The degradation of certain amino acids, particularly threonine, can lead to the formation of aminoacetone, which is then oxidized by enzymes like semicarbazide-sensitive amine oxidase (SSAO) to yield methylglyoxal. wikipedia.orgacs.org

The table below outlines the primary metabolic sources for the biosynthesis of methylglyoxal.

| Metabolic Pathway | Precursor(s) | Key Process |

| Glycolysis | Dihydroxyacetone phosphate (DHAP), Glyceraldehyde-3-phosphate (G3P) | Enzymatic (via Methylglyoxal Synthase) or non-enzymatic phosphate elimination |

| Lipid Metabolism | Triacylglycerols, Fatty Acids | Formation and subsequent oxidation of acetone |

| Protein Metabolism | Threonine, Glycine | Catabolism to aminoacetone, followed by oxidation |

Occurrence: Methylglyoxal is present in virtually all cells and tissues, though its concentration is normally kept at low levels (in the low micromolar range) by efficient detoxification systems. acs.org It is found in prokaryotes like Escherichia coli and eukaryotes, including yeast (Saccharomyces cerevisiae), plants, and mammals. wikipedia.orgnih.gov In plants, methylglyoxal is produced in the cytosol, chloroplasts, and mitochondria as a byproduct of photosynthesis and respiration. frontiersin.org Its levels are known to increase in response to various abiotic stresses. plos.org In humans, elevated levels of methylglyoxal are associated with certain pathological conditions, most notably diabetes mellitus, due to the increased glycolytic flux from hyperglycemia. wikipedia.org The compound is also found exogenously in some food products, such as Manuka honey, where it contributes to the honey's antibacterial properties. wikipedia.org

Environmental Fate and Degradation Pathways of 1,1 Dihydroxypropan 2 One

Abiotic Degradation Mechanisms and Kinetics (e.g., Atmospheric Oxidation by Hydroxyl Radicals)

Abiotic degradation is a key process in the environmental breakdown of organic compounds. For 1,1-Dihydroxypropan-2-one, this primarily involves reactions in the atmosphere and in aqueous phases, driven by factors like UV radiation and reactive chemical species. researchgate.net

In aqueous solution, this compound exists in equilibrium with its dehydrated form, methylglyoxal (B44143). The degradation and oxidation of volatile organic compounds (VOCs) lead to the formation of oxygenated organic compounds in the troposphere, which can then undergo further reactions in both gas and aqueous phases, such as in cloud droplets and fog. rsc.org

In the aqueous phase, the reaction rate constants for the oxidation of related oxygenated compounds by hydroxyl radicals have been determined, highlighting the potential reactivity of this compound. rsc.org

| Compound | Rate Constant (k₂₉₈ₖ) (L mol⁻¹ s⁻¹) |

|---|---|

| 1,3-Dihydroxypropan-2-one (B2644189) | (1.5 ± 0.1) × 10⁹ |

| 1-Hydroxypropan-2-one | (1.1 ± 0.1) × 10⁹ |

| Acetone (2-Propanone) | (7.6 ± 1.0) × 10⁷ |

| 2,3-Dihydroxypropanal | (1.3 ± 0.1) × 10⁹ |

Microbial Degradation of this compound and its Sulfonated Derivatives

The sulfonated derivative, 2,3-dihydroxypropane-1-sulfonate (B1259476) (DHPS), is a significant microbial metabolite. It is produced during the degradation of sulfoquinovose (SQ), the polar headgroup of plant sulfolipids, which are abundant in photosynthetic organisms. pnas.orgpnas.orgnih.gov The annual global production of sulfoquinovose is estimated at 10¹⁰ tons, making its degradation products, including DHPS, crucial components of biogeochemical cycles. pnas.orgpnas.org

Bacteria can degrade sulfoquinovose through pathways analogous to glycolysis, termed "sulfoglycolysis". pnas.orgpnas.orgnih.gov For example, Escherichia coli can catabolize SQ, producing dihydroxyacetone phosphate (B84403) (DHAP) for energy and excreting DHPS. nih.gov This excreted DHPS can then be mineralized by other bacteria in the community. nih.govnih.gov

Several bacterial species have been identified that can degrade DHPS in both aerobic and anaerobic environments. pnas.orgpnas.org In aerobic bacteria like Cupriavidus pinatubonensis, DHPS is converted to (R)-sulfolactate, which then undergoes C-S bond cleavage to release sulfite (B76179). pnas.orgmicrobiologyresearch.org Anaerobic degradation of DHPS is particularly important in environments like ocean sediments and the human gut, where it can be carried out by sulfate- and sulfite-reducing bacteria (SSRB). pnas.orgoup.com

The microbial degradation of DHPS is a vital link in the biogeochemical sulfur cycle. pnas.orgpnas.orgdigitellinc.com DHPS serves as a significant organosulfur compound that connects primary producers like phytoplankton with heterotrophic bacteria in marine environments. mdpi.com Its degradation by microbes releases the sulfur in the form of sulfite or hydrogen sulfide (B99878) (H₂S), making it available for other organisms. pnas.orgnih.gov

In anaerobic environments, such as the human gut, the degradation of DHPS by SSRB like Bilophila wadsworthia leads to the production of H₂S. pnas.orgoup.com This process links dietary intake of plant-based foods rich in sulfoquinovose to sulfur metabolism and H₂S production in the gut microbiome. pnas.orgoup.comdigitellinc.com The ubiquitous presence of DHPS in marine environments, from estuaries to shallow-sea hydrothermal systems, underscores its importance as a currency in the marine sulfur cycle. mdpi.com

The microbial degradation of DHPS involves a variety of specialized enzymes. pnas.orgpnas.orgmicrobiologyresearch.org Research has identified and characterized several key enzymes from different bacterial pathways.

In the aerobic bacterium Cupriavidus pinatubonensis JMP134, a seven-gene cluster is responsible for DHPS degradation. This includes:

HpsO and HpsP: Two dehydrogenases that function as a DHPS-racemase. pnas.orgnih.gov

HpsN: A dehydrogenase that oxidizes (R)-DHPS to (R)-sulfolactate. pnas.orgnih.govuni-konstanz.de

SuyAB: An (R)-sulfolactate sulfo-lyase that cleaves the C-S bond. pnas.orgmicrobiologyresearch.org

In anaerobic bacteria, two distinct O₂-sensitive glycyl radical enzymes have been discovered:

DHPS-sulfolyase (HpsG): Found in sulfate- and sulfite-reducing bacteria, this enzyme catalyzes the direct cleavage of the C-S bond in DHPS to release sulfite, which can be used in respiration to produce H₂S. pnas.orgnih.gov

DHPS-dehydratase (HpfG): Present in fermenting bacteria, this enzyme cleaves a C-O bond to form 3-sulfopropionaldehyde. This intermediate is then reduced by an NADH-dependent reductase (HpfD). pnas.orgnih.govnih.gov

| Enzyme | Function | Bacterial Type/Example | Degradation Condition |

|---|---|---|---|

| HpsN, HpsO, HpsP | DHPS dehydrogenases (racemase and oxidation to sulfolactate) | Cupriavidus pinatubonensis | Aerobic |

| SuyAB | (R)-sulfolactate sulfo-lyase (C-S cleavage) | Cupriavidus pinatubonensis | Aerobic |

| HpsG | DHPS-sulfolyase (C-S cleavage) | Sulfate- and sulfite-reducing bacteria | Anaerobic |

| HpfG | DHPS-dehydratase (C-O cleavage) | Fermenting bacteria | Anaerobic |

Methodologies for Environmental Monitoring of this compound

Direct environmental monitoring methods for this compound are not extensively documented. However, methodologies for its sulfonated derivative, DHPS, and related compounds have been developed, which could be adapted.

A common technique for the analysis of non-chromophoric sulfonates like DHPS is High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) . nih.govoup.com This method has been successfully used to separate and quantify DHPS from sulfoquinovose in bacterial cultures. nih.govoup.com

For environmental samples, more sensitive and specific methods are employed. Targeted metabolomics using Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HMRS) has been used to determine the concentration of DHPS in diverse marine environments, including estuaries and hydrothermal systems. mdpi.com This same untargeted UHPLC-HMRS approach has also successfully identified DHPS in human fecal samples, demonstrating its utility in complex biological matrices. digitellinc.com

These advanced analytical techniques are crucial for tracking the distribution and concentration of DHPS in various ecosystems, thereby helping to elucidate its role in biogeochemical cycles. mdpi.com

Current Challenges and Future Research Directions in 1,1 Dihydroxypropan 2 One Chemistry

Sustainable and Efficient Production Process Optimization

The industrial production of dihydroxyacetone has traditionally relied on the oxidation of glycerol (B35011). While effective, this method faces challenges related to catalyst efficiency, product selectivity, and the generation of byproducts. researchgate.netresearchgate.netresearchgate.net A significant research focus is therefore on developing more sustainable and efficient production methods.

From a bioprocess perspective, microbial fermentation of glycerol using organisms like Gluconobacter oxydans is a common method. nih.gov However, this process can be limited by low productivity and high purification costs. researchgate.net To address these limitations, research is focused on optimizing fermentation media and conditions. Statistical optimization has identified key medium components like MgSO4·7H2O, (NH4)2SO4, and KH2PO4 that can significantly improve DHA yield from crude glycerol. nih.gov

The synthesis of dihydroxyacetone phosphate (B84403) (DHAP) presents its own set of challenges, primarily due to its instability. plos.orgnih.gov Chemical synthesis routes often involve multiple steps and the use of protective groups, which can be inefficient. acs.orgcore.ac.uk Enzymatic routes, while offering high specificity, can be complex and require the coordination of multiple enzymes. nih.gov

Deeper Elucidation of Complex Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms involving 1,1-dihydroxypropan-2-one is crucial for controlling reaction pathways and optimizing product formation. In aqueous solutions, DHA exists in equilibrium with its monomeric and dimeric forms. mdpi.comacs.org This equilibrium, along with its isomerization to glyceraldehyde via an enediol intermediate, adds complexity to its reactivity. researchgate.netmdpi.com

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is fundamental to DHA's application in sunless tanning products. nih.gov However, the complete mechanism of this reaction on the skin is not fully understood. nih.gov Further investigation into the intermediates and final products of the Maillard reaction involving DHA could lead to improved and more stable sunless tanning formulations. nih.gov

In metabolic pathways, the interconversion of DHAP and glyceraldehyde-3-phosphate, catalyzed by triosephosphate isomerase, is a critical step in glycolysis and gluconeogenesis. mdpi.comnih.govymdb.ca Studies have shown that the enzyme significantly accelerates the enolization of DHAP by a factor of over 10^9 compared to the uncatalyzed reaction. nih.gov Delving deeper into the enzyme's catalytic mechanism and the nature of the enediol intermediate can provide valuable insights for the design of enzyme inhibitors and the development of novel biocatalytic systems. mdpi.comnih.gov

Expansion of Synthetic Applications in Novel Chemical Transformations

The unique structure and reactivity of this compound and its derivatives make them valuable synthons in organic chemistry. mdpi.com Researchers are actively exploring new synthetic applications for these compounds in a variety of chemical transformations.